(2R)-3-amino-1,1,1-trifluoropropan-2-ol
Overview
Description
(2R)-3-amino-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C3H6F3NO and its molecular weight is 129.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Production
Efficient Synthesis : An efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol was developed, primarily for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This synthesis utilized a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction of the resulting ketone to the alcohol (Wei et al., 2008).
Microwave-Assisted Ring Opening : A method involving microwave-assisted ring opening of 1,1,1-trifluoro-2,3-epoxypropane to produce 3-alkoxy-1,1,1-trifluoropropan-2-ols was developed. These chemicals are precursors for trifluoromethyl ketones, inhibitors of human and murine liver microsomes and porcine liver esterase (Rayo et al., 2010).
Chemical Analysis and Imaging
- 19F NMR Studies : The compound was evaluated in 19F NMR studies for its chemical shift sensitivity, which is crucial for elucidating distinct protein conformers or states. The sensitivity of the 19F NMR chemical shift to the local environment was analyzed using trifluoromethyl probes, including (2R)-3-amino-1,1,1-trifluoropropan-2-ol (Ye et al., 2015).
Pharmaceutical Research
- Development of Antitubercular Peptide Antibiotics : The compound played a role in the synthesis of the nonproteinogenic amino acid 2S,3R-capreomycidine, which is part of the tuberactinomycin family of antitubercular peptide antibiotics. These antibiotics are significant for their antibacterial activity, similar to aminoglycoside antibiotics, and are used in treating tuberculosis (Yin et al., 2004).
Organic Chemistry and Catalysis
Stereocontrolled Synthesis of Oxiranes and Alkenes : The compound was used in the stereocontrolled synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and tetrasubstituted alkenes, showcasing its application in organic synthesis (Shimizu et al., 2003).
Synthesis of Fluorinated Amino Acids : It has been used in the preparation of various fluorinated amino acids, which are valuable in peptide/protein-based chemical biology and medicinal chemistry (Lou et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (2R)-3-amino-1,1,1-trifluoropropan-2-ol are Interleukin-2 (IL-2) and its receptor (IL-2R) . IL-2 is a cytokine produced by certain immune cells, such as T and B cells, which plays a crucial role in regulating the immune system by stimulating the proliferation and activation of these cells . The IL-2R, a transmembrane glycoprotein receptor, is prominently located on the surface of T and B cells, among other immune system cells .
Mode of Action
The compound interacts with its targets, IL-2 and IL-2R, to orchestrate immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .
Biochemical Pathways
The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells .
Pharmacokinetics
This involves creating a prodrug with sustained release of an IL-2 variant with improved pharmacokinetics and potent activation of cytotoxic immune cells for the treatment of cancer .
Result of Action
The result of the compound’s action is the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
Action Environment
The action environment of this compound is likely to be within the immune system, particularly within the tumor microenvironment where IL-2 and IL-2R are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune response, and the specific characteristics of the tumor microenvironment .
Properties
IUPAC Name |
(2R)-3-amino-1,1,1-trifluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHBQWFBUTROQ-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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